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For Researchers, Scientists, and Drug Development Professionals

Introduction
Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase

inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET

exon 14 skipping mutations.[1] The biotransformation of Capmatinib is a critical aspect of its

pharmacology, influencing its efficacy and safety profile. While the major metabolite of

Capmatinib is well-characterized as M16 (CMN288), another potential metabolite, designated

as M18, has been noted. This technical guide provides an in-depth overview of the available

information on Capmatinib metabolite M18, including its putative identity, likely formation

pathway, and the experimental methodologies relevant to its study.

Identity and Structure of Capmatinib Metabolite M18
Publicly available scientific literature on Capmatinib metabolite M18 is limited. However,

based on information from chemical suppliers and mentions in metabolism studies, M18 is the

N-desmethyl metabolite of Capmatinib. The chemical name for M18 is 2-fluoro-4-(7-(quinolin-6-

ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide. This structure is identical to the parent

drug, Capmatinib, with the exception of the removal of the methyl group from the benzamide

nitrogen.

Table 1: Structural Comparison of Capmatinib and its Putative Metabolite M18
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Compound Chemical Name Molecular Formula

Capmatinib

2-fluoro-N-methyl-4-[7-

(quinolin-6-

ylmethyl)imidazo[1,2-b][2][3]

[4]triazin-2-yl]benzamide

C₂₃H₁₇FN₆O

Metabolite M18

2-fluoro-4-(7-(quinolin-6-

ylmethyl)imidazo[1,2-b][2][3]

[4]triazin-2-yl)benzamide

C₂₂H₁₅FN₆O

Metabolic Pathways of Capmatinib
Capmatinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP)

3A4 and aldehyde oxidase (AO).[3][5] The metabolic reactions include lactam formation,

hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation,

and glucuronidation.[4]

Formation of the Major Metabolite M16
The most abundant metabolite of Capmatinib in plasma, urine, and feces is M16 (CMN288).[4]

M16 is formed through lactam formation (imidazo-triazinone formation) and is catalyzed

primarily by cytosolic aldehyde oxidase.[2][4] This metabolite is considered pharmacologically

inactive.[6]

Putative Formation Pathway of Metabolite M18
Metabolite M18 is hypothesized to be formed via N-dealkylation of the N-methylbenzamide

moiety of Capmatinib.[2] This is a common metabolic reaction for many pharmaceuticals and is

typically catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor for

Capmatinib.[3][5]
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Capmatinib Metabolic Pathways.

Quantitative Data
Specific quantitative data for Capmatinib metabolite M18, such as its plasma concentrations

or percentage of total drug-related material, are not readily available in the public domain. For

context, the following tables summarize the pharmacokinetic parameters of the parent drug,

Capmatinib, and information on its major metabolite, M16.

Table 2: Pharmacokinetic Parameters of Capmatinib

Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
1-2 hours [3]

Elimination Half-Life (t½) 6.5 hours [3]

Plasma Protein Binding ~96% [3]

Apparent Volume of

Distribution (Vd/F)
164 L [7]

Metabolism
Primarily via CYP3A4 and

Aldehyde Oxidase
[3][5]

Excretion ~78% in feces, ~22% in urine [3]

Table 3: Information on the Major Metabolite M16
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Attribute Description Reference

Identity CMN288

Formation
Lactam formation via Aldehyde

Oxidase
[2]

Abundance
Most abundant metabolite in

plasma, urine, and feces
[4]

Pharmacological Activity Inactive [6]

Experimental Protocols
The identification and quantification of Capmatinib metabolites, including the putative M18,

would involve a series of in vivo and in vitro experiments. The following are detailed

methodologies adapted from studies on Capmatinib's overall metabolism.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
Objective: To characterize the pharmacokinetic profile, metabolism, and excretion of

Capmatinib and its metabolites in humans.

Methodology:

Study Population: Healthy male volunteers.[4]

Dosing: A single oral dose of radiolabeled [¹⁴C]Capmatinib.[4]

Sample Collection: Serial blood, plasma, urine, and feces samples are collected at

predetermined time points.[4]

Sample Analysis:

Total radioactivity is measured by liquid scintillation counting.

Plasma concentrations of Capmatinib and its metabolites are determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/342953489_Absorption_Distribution_Metabolism_and_Excretion_ADME_of_Capmatinib_INC280_in_Healthy_Male_Volunteers_and_In_Vitro_Aldehyde_Oxidase_Phenotyping_of_the_Major_Metabolite
https://pubmed.ncbi.nlm.nih.gov/32665418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291822/
https://pubmed.ncbi.nlm.nih.gov/32665418/
https://pubmed.ncbi.nlm.nih.gov/32665418/
https://pubmed.ncbi.nlm.nih.gov/32665418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291822/
https://japsonline.com/admin/php/uploads/3846_pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolite profiling in plasma, urine, and feces is performed using LC-MS/MS to identify

and quantify the parent drug and its metabolites.[4]

Structural elucidation of metabolites is achieved using high-resolution mass spectrometry

and comparison with synthetic reference standards.[4]
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Human ADME Study Workflow.

In Vitro Metabolism using Human Liver Microsomes
(HLMs)
Objective: To investigate the in vitro metabolic stability of Capmatinib and identify the enzymes

responsible for its metabolism, including the formation of M18.

Methodology:

Incubation: Capmatinib is incubated with pooled human liver microsomes in the presence of

NADPH (for CYP-mediated reactions) at 37°C.[9]

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent

(e.g., acetonitrile).[9]
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Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is

collected for analysis.

Analysis: The disappearance of the parent drug and the formation of metabolites are

monitored by LC-MS/MS.[9]

Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human

CYP enzymes or specific chemical inhibitors can be used in the incubation mixture.

Start
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In Vitro Metabolism Workflow.

Biological Activity of Capmatinib Metabolite M18
There is no publicly available data on the pharmacological activity of Capmatinib metabolite
M18. As M18 is a product of N-demethylation, its activity could potentially differ from the parent

compound. The N-methyl group on the benzamide moiety of Capmatinib may play a role in its

binding to the MET kinase. Therefore, the removal of this group could alter its inhibitory

potency. Further investigation is required to determine the in vitro and in vivo activity of M18

against the MET kinase and its downstream signaling pathways.

Conclusion
Capmatinib metabolite M18 is putatively identified as the N-desmethyl metabolite of

Capmatinib, likely formed through CYP3A4-mediated N-dealkylation. In contrast to the well-

characterized major metabolite M16, detailed information on the quantitative disposition and

pharmacological activity of M18 is currently lacking in the scientific literature. The experimental

protocols described herein, particularly human ADME studies and in vitro metabolism assays

with human liver microsomes, represent the standard methodologies that would be employed

to fully characterize this and other metabolites of Capmatinib. Further research is warranted to

elucidate the role, if any, of metabolite M18 in the overall pharmacological and toxicological

profile of Capmatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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